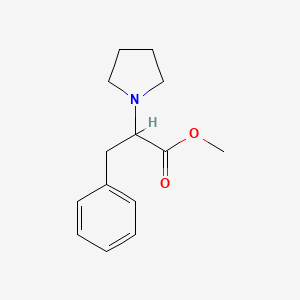

Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYAUPWNCDWLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Phenyl 2 Pyrrolidin 1 Ylpropanoate

De Novo Synthesis Approaches to the Pyrrolidine (B122466) Core

Cyclization Reactions for Pyrrolidine Ring Formation

The synthesis of pyrrolidine rings often relies on intramolecular cyclization of linear substrates. A common approach involves the cyclization of amino alcohols, which can be achieved in a one-pot reaction using reagents like thionyl chloride (SOCl₂), obviating the need for traditional protection-activation-cyclization-deprotection sequences. Another versatile method is the transition-metal-free, iodine-mediated δ-amination of sp³ C-H bonds, which provides an efficient route to pyrrolidines from accessible starting materials. organic-chemistry.org Furthermore, catalytic methods, such as those using copper to facilitate intramolecular amination of unactivated C(sp³)-H bonds, offer mild and effective pathways to these heterocyclic systems. organic-chemistry.org

One of the most classical and effective methods for creating five-membered heterocycles like pyrrolidine is the 1,3-dipolar cycloaddition. nih.gov This reaction typically occurs between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, like an olefin. The regio- and stereoselectivity of this reaction are influenced by the nature of both components. nih.govacs.org

Stereocontrolled Approaches to the 2-Substituted Pyrrolidine Moiety

Achieving specific stereochemistry at the 2-position of the pyrrolidine ring is crucial for many of its applications. Chiral pyrrolidine-containing compounds are often synthesized from readily available chiral precursors like proline and 4-hydroxyproline. mdpi.com These existing chiral centers guide the stereochemical outcome of subsequent reactions.

Biocatalytic approaches have also emerged as powerful tools for stereocontrolled synthesis. For instance, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. This enzymatic process can produce either enantiomer with high enantiomeric excess (up to >99.5%) and good yields (up to 90%), representing a sustainable alternative to methods relying on heavy metals. nih.govacs.org Crystallization-induced diastereomer transformation is another intriguing strategy, where the final stereochemistry of the product can be switched depending on the reaction conditions and the stereochemical purity of the chiral amine used. researchgate.net

Construction of the Propanoate Ester Linkage

Once the pyrrolidine core is established, the subsequent step is the introduction of the methyl 3-phenyl-2-propanoate side chain. This can be accomplished through direct esterification or by coupling a pre-formed propanoate segment to the pyrrolidine nitrogen.

Esterification and Transesterification Strategies

Standard esterification procedures can be employed to form the methyl ester of the propanoate group. This typically involves reacting the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. While direct information on the esterification of the target molecule is not prevalent, general principles of Fischer esterification are applicable.

Coupling Reactions for the 3-phenylpropanoate Segment

A highly effective and common method for constructing the C-N bond between the pyrrolidine and the propanoate chain is the aza-Michael addition (conjugate addition). This reaction involves the addition of pyrrolidine to an α,β-unsaturated ester, such as methyl cinnamate (B1238496) or methyl methacrylate.

For a related compound, Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, a preparative example involves the reaction of pyrrolidine with methyl methacrylate. chemicalbook.com The mixture is heated, and after workup, the desired product is obtained in high purity. chemicalbook.com This strategy is directly analogous to a potential synthesis of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, where methyl cinnamate would be used in place of methyl methacrylate.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield/Purity |

|---|---|---|---|---|

| Pyrrolidine | Methyl methacrylate | Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate | 50°C, 24 hours | 96.6% Purity |

Asymmetric Synthesis of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate

The development of asymmetric syntheses is essential for producing enantiomerically pure forms of the title compound. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts.

Asymmetric 1,3-dipolar cycloaddition reactions using azomethine ylides are a powerful method for creating stereochemical diversity in pyrrolidine synthesis. nih.gov The use of chiral catalysts, such as those based on silver carbonate (Ag₂CO₃), in these cycloadditions can lead to the formation of densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce proline derivatives with up to four stereogenic centers, where the configuration of the sulfinyl group dictates the absolute configuration of the final product. acs.org

Another approach involves the alkylation of a chiral precursor. For instance, the asymmetric synthesis of a related piperidin-2-one derivative was achieved by alkylating a molecule derived from commercially available D-phenylglycinol. The stereochemical outcome was highly dependent on the reaction conditions and the use of protecting groups, with one method resulting in a single detectable isomer. academax.com Such strategies could be adapted for the asymmetric synthesis of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate by coupling a chiral pyrrolidine derivative with the appropriate propanoate precursor.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for stereoselective synthesis, enabling the formation of a desired stereoisomer. In the context of synthesizing β-amino esters like methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, a chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemical outcome of a key bond-forming reaction.

One common approach involves the use of chiral oxazolidinones, as pioneered by Evans. sigmaaldrich.com For instance, a chiral oxazolidinone can be acylated with a phenylacetyl derivative. The resulting N-acyloxazolidinone can then undergo a diastereoselective Michael addition with a pyrrolidine-containing acceptor or a related nitrogen nucleophile. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product. The choice of the specific oxazolidinone, reaction conditions, and the sequence of bond formations are crucial for achieving high diastereoselectivity.

Another strategy employs chiral amino alcohols, such as D-phenylglycinol, as the source of chirality. academax.com This can be used to form a chiral template that directs the stereoselective introduction of the pyrrolidine moiety or the formation of the propanoate backbone. For example, a chiral piperidin-2-one derived from D-phenylglycinol has been used in asymmetric alkylation reactions, demonstrating the principle of using a chiral scaffold to control the formation of a new stereocenter. academax.com While not a direct synthesis of the target molecule, this highlights a relevant chiral auxiliary-based methodology.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans Oxazolidinones | Aldol, Alkylation, Michael Addition | High diastereoselectivity, reliable, auxiliary is recyclable. sigmaaldrich.com |

| D-Phenylglycinol | Alkylation, Cycloaddition | Derived from a readily available amino acid, used to create chiral templates. academax.com |

| SAMP/RAMP Hydrazones | Alkylation | Forms a chiral azaenolate that directs the approach of the electrophile. academax.com |

Asymmetric Catalysis in Pyrrolidine-Propanoate Formation

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis compared to the use of stoichiometric chiral auxiliaries. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective construction of complex molecules. nih.govmdpi.com

The formation of the 2-substituted pyrrolidine ring can be achieved through various organocatalytic asymmetric reactions. For instance, a proline-derived catalyst can facilitate an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, which could be a precursor to the 3-phenylpropanoate chain. Subsequent cyclization with a pyrrolidine precursor would then form the desired ring system. The stereochemistry of the final product is dictated by the chirality of the organocatalyst. mdpi.comrsc.org

Another approach involves the asymmetric functionalization of a pre-formed pyrrolidine ring. For example, an organocatalyst could be used to control the stereoselective addition of a phenylpropanoate equivalent to a pyrrolidine-derived imine. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has significantly advanced the efficiency and stereoselectivity of such transformations. mdpi.com

Table 2: Asymmetric Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Advantages |

| Proline and its derivatives | Michael Addition, Aldol Reaction | Readily available, metal-free, mimics enzymatic catalysis. nih.govmdpi.com |

| Chiral Phosphoric Acids | Cycloaddition, Pictet-Spengler | Highly enantioselective, broad substrate scope. |

| Cinchona Alkaloid Derivatives | Michael Addition, Mannich Reaction | Bifunctional catalysis, high stereocontrol. rsc.org |

Enzymatic or Biocatalytic Pathways

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of chiral molecules. For the synthesis of methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, an enzymatic kinetic resolution of a racemic mixture is a plausible strategy. nih.govmdpi.comalmacgroup.comnih.govresearchgate.net

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively hydrolyze the methyl ester of one enantiomer of racemic methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate to the corresponding carboxylic acid. The unreacted ester and the formed acid, now enantiomerically enriched, can then be separated. The choice of lipase and reaction conditions (e.g., solvent, temperature) is crucial for achieving high enantioselectivity (E-value). almacgroup.com

Alternatively, a transaminase could be employed in a biocatalytic route. For instance, a prochiral keto-ester precursor could be stereoselectively aminated using a transaminase to introduce the chiral amine center, which would then be cyclized to form the pyrrolidine ring. This approach can lead directly to a highly enantiomerically enriched product. nih.gov

Table 3: Enzymatic Approaches for Chiral Synthesis

| Enzyme Class | Reaction Type | Key Features |

| Lipases | Kinetic Resolution (Hydrolysis, Esterification) | High enantioselectivity, broad substrate tolerance, operational simplicity. mdpi.comalmacgroup.comresearchgate.net |

| Transaminases | Asymmetric Amination | Direct formation of chiral amines from ketones, high enantiomeric excess. nih.gov |

| Nitrilases | Hydrolysis of Nitriles | Can be used to generate chiral carboxylic acids from nitriles. |

Derivatization Strategies for Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate

Derivatization of the core structure of methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties.

Modification of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation can be achieved by reacting the pyrrolidine with an alkyl halide or by reductive amination with an aldehyde or ketone. nih.gov This allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex functional groups. N-arylation can also be accomplished through methods like Buchwald-Hartwig amination, providing access to N-arylpyrrolidine derivatives. nih.gov The introduction of different substituents on the nitrogen can significantly impact the biological activity and physicochemical properties of the molecule.

Functionalization of the Phenyl Ring

The phenyl ring offers multiple positions for functionalization through electrophilic aromatic substitution reactions. wikipedia.orguci.eduyoutube.comlibretexts.orgmasterorganicchemistry.com Common transformations include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituent on the ring will influence the position of the incoming electrophile. For the 3-phenylpropyl group attached to the pyrrolidine, it will act as a weak activating group and direct incoming electrophiles to the ortho and para positions. uci.edu These modifications can be used to introduce a range of functional groups that can modulate the electronic properties and steric bulk of the molecule, as well as provide handles for further chemical transformations.

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (X=Cl, Br), FeX₃ | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X, AlX₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Green Chemistry Principles in the Synthesis of Pyrrolidine-Propanoate Esters

The application of green chemistry principles to the synthesis of pyrrolidine-propanoate esters, including Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, aims to reduce the environmental impact of chemical processes. The aza-Michael addition, a primary route to these compounds, is inherently aligned with several green chemistry tenets, as it can be a highly atom-economical "click-reaction" that proceeds readily without catalysis. frontiersin.orgacs.orgnih.gov

Modern synthetic strategies increasingly incorporate green methodologies to improve sustainability. These include the use of environmentally benign solvents, alternative energy sources to drive reactions, and catalyst systems that are efficient and recyclable. utrgv.edursc.org

Key Green Chemistry Approaches:

Benign Solvents and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. The aza-Michael reaction for synthesizing pyrrolidine-propanoate esters can be performed effectively in greener solvents like water or methanol. frontiersin.orgutrgv.edu In some cases, reactions can be run under solvent-free (neat) conditions, which dramatically reduces waste. utrgv.edu The use of water is particularly advantageous as it is non-toxic, non-flammable, and inexpensive. utrgv.edu

Alternative Energy Sources: Ultrasound and microwave irradiation are two alternative energy sources that can enhance reaction rates, often leading to shorter reaction times and cleaner product formation. tandfonline.comnih.gov Ultrasound-assisted aza-Michael additions have been successfully carried out in water, providing high yields rapidly without the need for catalysts or solid supports. utrgv.edu Microwave-assisted organic synthesis (MAOS) has also had a significant impact on the synthesis of pyrrolidine derivatives, improving efficiency and supporting green chemistry goals. nih.gov

Catalysis: While sometimes catalyst-free, the use of efficient and selective catalysts is a cornerstone of green chemistry. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of β-amino esters and pyrrolidine derivatives. nih.gov These non-metal catalysts are generally less toxic and more environmentally friendly than many traditional metal-based catalysts. nih.gov Furthermore, multicomponent reactions (MCRs), which combine several starting materials in a single step to form a complex product, exemplify a green approach by maximizing atom economy and procedural efficiency, generating only benign byproducts like water. researchgate.net

The following table summarizes the application of these green principles to the synthesis of this class of compounds.

| Green Chemistry Principle | Application in Pyrrolidine-Propanoate Ester Synthesis | Advantages | References |

|---|---|---|---|

| Use of Benign Solvents | Performing aza-Michael additions in water or under solvent-free conditions. | Reduces use and waste of hazardous volatile organic compounds (VOCs); enhances safety. | utrgv.edu |

| Alternative Energy Sources | Employing ultrasound or microwave irradiation to accelerate reactions. | Significantly reduces reaction times, increases yields, and can lead to cleaner reactions. | utrgv.edutandfonline.comnih.gov |

| High Atom Economy | Utilizing addition reactions (aza-Michael) and multicomponent reactions where most atoms from the reactants are incorporated into the final product. | Minimizes waste generation at the source, making the process more efficient and sustainable. | acs.orgresearchgate.net |

| Catalysis | Using organocatalysts for asymmetric synthesis or employing recyclable heterogeneous catalysts. | Avoids toxic heavy metals, allows for catalyst reuse, and can provide high selectivity with low catalyst loadings. | nih.govacs.org |

Inability to Generate Article Due to Lack of Specific Scientific Data

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that the specific experimental data required to generate the requested article on "Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate" is not available. The user's instructions demand a thorough, informative, and scientifically accurate article based on detailed research findings, including specific data for ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) for this exact compound.

The search did not yield any published studies containing this specific spectroscopic information for "Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate." While data exists for structural isomers, such as Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate, and other related derivatives, the strict requirement to focus solely on the specified compound prevents the use of this data, as the spectroscopic characteristics would differ.

To proceed with generating the article as outlined would necessitate fabricating data or presenting information from other non-specified compounds, both of which would violate the core principles of scientific accuracy and adherence to the provided instructions. Therefore, without the foundational experimental data, it is not possible to construct the detailed and accurate scientific article requested.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Phenyl 2 Pyrrolidin 1 Ylpropanoate and Its Derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Analysis

Specific single-crystal X-ray diffraction data for Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate is not available in published literature. This analysis is crucial for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and for establishing the absolute stereochemistry of chiral centers. Without experimental data, a table of crystallographic parameters cannot be generated.

Conformational Analysis in Solid State and Solution

A comparative conformational analysis between the solid state (as determined by X-ray crystallography) and the solution state (often studied by NMR spectroscopy) cannot be conducted. Such a study would reveal the flexibility of the molecule and the preferred spatial arrangements of its phenyl, pyrrolidine (B122466), and methyl propanoate moieties under different conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

While general spectral characteristics can be predicted based on functional groups present (e.g., C=O stretch for the ester, C-N stretch for the pyrrolidine, and aromatic C-H vibrations for the phenyl group), specific, experimentally determined FT-IR and Raman spectral data for Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate are not documented. A detailed data table of vibrational frequencies and their assignments is therefore not possible.

Elemental Analysis for Empirical Formula Confirmation

No specific elemental analysis reports for Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate were found. This routine analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) to confirm the empirical formula of a synthesized compound, which is C₁₄H₁₉NO₂.

Stereochemical Investigations and Enantiomeric Purity in Methyl 3 Phenyl 2 Pyrrolidin 1 Ylpropanoate Research

Methods for Enantioselective Synthesis

The synthesis of single-enantiomer compounds is a significant goal in organic chemistry to ensure stereospecific interactions with other chiral molecules, such as biological receptors. Several strategies can be employed for the enantioselective synthesis of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate.

Organocatalytic Asymmetric Conjugate Addition: One of the most direct approaches involves the asymmetric conjugate addition (aza-Michael reaction) of pyrrolidine (B122466) to a prochiral acceptor like methyl cinnamate (B1238496). This reaction can be catalyzed by chiral organocatalysts, such as diarylprolinol silyl ethers, which have been successfully used for the asymmetric functionalization of aldehydes and can be adapted for Michael additions. The catalyst creates a chiral environment, directing the nucleophilic attack of pyrrolidine to one face of the α,β-unsaturated ester, leading to the preferential formation of one enantiomer.

Chiral Auxiliary-Mediated Synthesis: This method involves covalently attaching a chiral auxiliary to one of the reactants to induce facial selectivity in a subsequent bond-forming step. For instance, a chiral alcohol could be used to form a chiral ester equivalent of the propanoate. The steric bulk of the auxiliary would then direct the addition of pyrrolidine to the C-2 position from the less hindered face. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Hydrogenation: An alternative route could involve the synthesis of an enamine precursor, followed by a catalytic asymmetric hydrogenation. The precursor, Methyl 2-(pyrrolidin-1-yl)-3-phenylacrylate, could be hydrogenated using a chiral transition-metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). The catalyst coordinates to the double bond and delivers hydrogen stereoselectively, establishing the chiral center at C-2. hilarispublisher.com

Kinetic Resolution: In this approach, a racemic mixture of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate is prepared, and then one enantiomer is selectively reacted with a chiral reagent or catalyzed by an enzyme (e.g., a lipase). mdpi.com For example, lipase-catalyzed hydrolysis could selectively convert one ester enantiomer to its corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer. mdpi.com

Analytical Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial after an enantioselective synthesis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying enantiomers. heraldopenaccess.usmdpi.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a compound like Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. mdpi.com The enantiomeric excess can be calculated from the relative peak areas in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC can also be used, often requiring derivatization of the analyte to increase its volatility. gcms.cz The enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. gcms.cz Mass spectrometry detection provides high sensitivity and structural confirmation.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov While not a separative method, CD spectroscopy can be used to determine enantiomeric excess, often in conjunction with a sensor or by creating diastereomeric complexes that exhibit distinct CD signals. nih.govuma.es

Table 1: Analytical Techniques for Enantiomeric Excess (ee) Determination

| Technique | Principle of Separation/Detection | Typical Chiral Selector/Stationary Phase | Application Notes for Target Compound |

|---|---|---|---|

| Chiral HPLC | Formation of transient diastereomeric complexes with the chiral stationary phase, leading to differential retention times. heraldopenaccess.us | Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H); Crown ether-based CSPs. tandfonline.com | Direct analysis is often possible without derivatization. Mobile phase composition (e.g., hexane/isopropanol) is optimized for resolution. |

| Chiral GC-MS | Differential partitioning of enantiomers into a chiral stationary phase based on diastereomeric interactions. gcms.cz | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin). | May require derivatization to a more volatile analogue. MS detection provides high sensitivity and mass confirmation. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov | Chiral auxiliary or metal complex (for indirect methods). | Can be used for rapid screening of ee. Requires a chromophore near the stereocenter for a strong signal. nih.gov |

Impact of Stereoisomerism on Molecular Recognition and Biological Interactions (Hypothetical Research)

Stereochemistry is a critical determinant of a molecule's biological activity, as interactions with chiral biological macromolecules like receptors and enzymes are highly stereospecific. nih.govscispace.comnih.gov The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govslideshare.net

In a hypothetical research scenario, the (R) and (S) enantiomers of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate would be expected to interact differently with a putative biological target, for instance, a G protein-coupled receptor or an enzyme active site. This difference can be rationalized by the Easson-Stedman hypothesis, which posits that a more potent enantiomer engages in a three-point interaction with its target, while the less potent one can only achieve a two-point binding or may encounter steric hindrance. scispace.com

Let us hypothesize a receptor binding pocket with three specific interaction sites:

A hydrophobic pocket to accommodate the phenyl group.

A hydrogen bond acceptor site for the carbonyl oxygen of the methyl ester.

A cationic or polar site to interact with the nitrogen atom of the pyrrolidine ring.

The specific three-dimensional arrangement of these functional groups in one enantiomer, say the (R)-enantiomer, might allow for a perfect complementary fit with all three sites on the receptor. In contrast, the (S)-enantiomer, being a non-superimposable mirror image, would be unable to align all three key groups with their corresponding binding sites simultaneously. nih.gov This mismatch could result in a significantly lower binding affinity and, consequently, reduced or different biological activity. patsnap.com Such stereoselectivity is fundamental in drug design, where the goal is often to develop single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects associated with the other enantiomer. nih.govpatsnap.com

Diastereoselective Synthetic Pathways for Related Compounds

The synthesis of related compounds, particularly those with additional stereocenters on the pyrrolidine ring, requires diastereoselective methods to control the relative configuration of all chiral centers. The pyrrolidine scaffold is a common motif in many biologically active natural products and pharmaceuticals, making the development of such synthetic routes highly valuable. acs.orgnih.gov

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring. acs.org By using a chiral dipolarophile or a chiral catalyst, this reaction can be rendered both enantioselective and diastereoselective, simultaneously creating multiple stereocenters with high fidelity. acs.orgnih.gov

Multicomponent Reactions (MCRs): Asymmetric MCRs can assemble complex pyrrolidine structures in a single step from simple starting materials. For example, a reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can yield highly substituted pyrrolidines with up to three new contiguous stereocenters in a highly diastereoselective manner. nih.gov

Intramolecular Cyclization Strategies: The diastereoselective cyclization of acyclic precursors is another common approach. For instance, the copper-promoted intramolecular aminooxygenation of γ-substituted 4-pentenyl sulfonamides can favor the formation of 2,3-trans disubstituted pyrrolidines. nih.gov Similarly, the addition of organolithium reagents to chiral sulfinimines followed by intramolecular cyclization can produce silyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org

Table 2: Examples of Diastereoselective Pathways to Substituted Pyrrolidines

| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Features and Diastereoselectivity |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides and chiral N-tert-butanesulfinylazadienes | Ag₂CO₃ | Generates densely substituted pyrrolidines with up to four stereocenters. Good to excellent diastereomeric ratios (dr) reported. acs.org |

| Asymmetric Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilane | TiCl₄ (Lewis Acid) | Constructs up to three contiguous stereocenters in a single operation, often yielding a single diastereomer. nih.gov |

| Intramolecular Aminooxygenation | γ-substituted 4-pentenyl sulfonamides | Copper(II) Ethylhexanoate | Favors the formation of 2,3-trans-pyrrolidine adducts with moderate selectivity (ca. 3:1 dr). nih.gov |

| Addition-Cyclization Sequence | Silyl-substituted organolithium and chiral sulfinimine | Organolithium Reagent | Yields N-protected pyrrolidines with high yields and excellent diastereoselectivity (dr up to 97.5:2.5). acs.org |

Structure Activity Relationship Sar Studies and Rational Design of Pyrrolidine Propanoate Ester Analogues

Identification of Key Pharmacophoric Elements within the Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate Scaffold

The methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate scaffold possesses several key pharmacophoric elements that are essential for its biological activity. These elements include the phenyl ring, the pyrrolidine (B122466) ring, and the propanoate ester chain. Each of these components plays a distinct role in the molecule's interaction with its biological target.

The phenyl ring is often involved in hydrophobic interactions with the target protein. Its size, shape, and electronic properties can be modulated by introducing various substituents, which can significantly impact binding affinity.

The pyrrolidine ring , a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery. nih.govnih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, which can be crucial for optimal binding. nih.govnih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, further contributing to the molecule's interaction with its target. nih.gov The stereochemistry of the carbons within the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to different binding modes with enantioselective proteins. nih.govnih.gov

Systematic Structural Modifications and Their Influence on Biological Activities (General Research)

Systematic structural modifications of the methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate scaffold have been a key strategy in medicinal chemistry to probe the SAR and to develop analogues with improved properties.

The introduction of substituents on the phenyl ring can have a profound effect on the biological activity of pyrrolidine-propanoate ester analogues. The nature, position, and size of the substituent can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with the biological target.

For instance, in a study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, it was found that substitution at the 2-position of the phenyl ring with methyl or chloro groups significantly reduced inhibitory potency. nih.gov However, fluorine substitution at the same position resulted in activity similar to the unsubstituted derivative. nih.gov This suggests that small, electron-withdrawing groups may be tolerated at this position, while bulkier groups are detrimental to activity. In contrast, substitutions at the 3- or 4-positions with fluorine or methyl groups yielded inhibitors with comparable potency to the unsubstituted compound, indicating more flexibility for modification at these positions. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity (Illustrative Examples)

| Compound | Substituent on Phenyl Ring | Position of Substitution | Relative Biological Activity |

| Analog A | -H (unsubstituted) | - | 1.0 |

| Analog B | -CH₃ | 2 | Decreased |

| Analog C | -Cl | 2 | Decreased |

| Analog D | -F | 2 | Similar to Analog A |

| Analog E | -F | 3 | Similar to Analog A |

| Analog F | -CH₃ | 4 | Similar to Analog A |

This table is for illustrative purposes and the relative activities are generalized from SAR trends.

The pyrrolidine ring is a common structural motif in many natural and synthetic bioactive compounds. wikipedia.org Modifications to this ring system can significantly impact the pharmacological profile of a molecule. The stereochemistry and substitution pattern of the pyrrolidine ring can influence its conformation and, consequently, its binding to a target. nih.gov

In some cases, replacing the pyrrolidine ring with other heterocyclic systems can lead to improved properties. For instance, in the development of carnitine acetyltransferase inhibitors, a piperidine (B6355638) derivative showed higher inhibitory capacity compared to its pyrrolidine counterpart, suggesting that a six-membered ring was more favorable for activity in that specific context. mdpi.com

The propanoate ester chain is another key component of the scaffold that can be modified to fine-tune the molecule's properties. Alterations to the length, rigidity, and composition of this chain can affect the molecule's flexibility, lipophilicity, and metabolic stability.

The ester group itself is a potential site for metabolic cleavage by esterases. Replacing the ester with more stable functional groups, such as amides or other bioisosteres, can improve the metabolic stability of the compound. u-tokyo.ac.jp

Studies on other classes of compounds have shown that modifications to ester side chains can significantly impact biological activity. For example, in a series of guaianolide-type sesquiterpene lactones, the introduction of different ester groups with varying chain lengths and branching enhanced their anti-growth properties against cancer cells. mdpi.comnih.gov This highlights the importance of the ester moiety in modulating biological response.

Design Principles for Novel Pyrrolidine-Propanoate Ester Scaffolds

The rational design of novel pyrrolidine-propanoate ester scaffolds is guided by the principles of medicinal chemistry, including the use of bioisosteric replacements and the optimization of physicochemical properties.

Bioisosterism is a strategy used in drug design to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. spirochem.com Bioisosteric replacements can be used to address issues such as metabolic instability, toxicity, or poor absorption.

In the context of pyrrolidine-propanoate ester scaffolds, bioisosteric replacements can be applied to all three key pharmacophoric elements. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

The ester group is a classic target for bioisosteric replacement due to its susceptibility to hydrolysis by esterases. u-tokyo.ac.jp A variety of ester bioisosteres have been developed, including amides, ketones, and various five-membered heterocycles like oxadiazoles (B1248032) and triazoles. nih.gov These replacements can mimic the size, shape, and electronic properties of the ester group while offering improved metabolic stability.

The pyrrolidine ring itself can also be the subject of bioisosteric replacement. For instance, replacing the carbon atoms of the ring with other atoms like oxygen or sulfur to create oxazolidine (B1195125) or thiazolidine (B150603) rings, respectively, can alter the ring's conformation and polarity, potentially leading to improved biological activity. baranlab.org

Table 2: Potential Bioisosteric Replacements for the Pyrrolidine-Propanoate Ester Scaffold

| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Phenyl Ring | Thiophene, Pyridine, Furan | Alter electronic properties, improve solubility, explore new binding interactions. |

| Pyrrolidine Ring | Piperidine, Azetidine, Oxazolidine, Thiazolidine | Modify ring pucker and basicity, introduce new hydrogen bonding capabilities. baranlab.org |

| Propanoate Ester | Amide, Ketone, Oxadiazole, Triazole, Tetrazole | Enhance metabolic stability, alter hydrogen bonding capacity. nih.gov |

By applying these design principles and systematically exploring the SAR of the pyrrolidine-propanoate ester scaffold, medicinal chemists can continue to develop novel analogues with optimized therapeutic potential.

Scaffold Hopping Strategies

Scaffold hopping is a computational or medicinal chemistry strategy employed to identify isosteric or bioisosteric replacements for a core molecular structure (scaffold) while retaining or improving biological activity. For pyrrolidine-propanoate ester analogues, this involves replacing the central pyrrolidine ring with other cyclic or acyclic structures that maintain a similar spatial arrangement of key pharmacophoric features. The five-membered pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature arising from sp³ hybridization. nih.govnih.gov

The primary goals of scaffold hopping in this context are to explore novel chemical space, improve pharmacokinetic properties, reduce off-target effects, and circumvent existing patents. The non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to present substituents in various spatial orientations, which is a key consideration in designing new scaffolds. nih.govnih.gov

Examples of Scaffold Hopping Strategies for Pyrrolidine-Propanoate Analogues:

| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantages |

| Pyrrolidine | Piperidine | Ring expansion to explore different vector orientations of substituents. | Altered basicity and lipophilicity, potentially improving selectivity or reducing CNS penetration. |

| Pyrrolidine | Thiazolidine | Introduction of a heteroatom to alter electronic properties and hydrogen bonding capacity. | Potential for new interactions with the biological target. |

| Pyrrolidine | Cyclopentane | Removal of the nitrogen atom to assess its importance for activity and to modify physicochemical properties. nih.gov | Reduced basicity, which can impact absorption and distribution. |

| Pyrrolidine | Acyclic Amine | Breaking the ring to increase conformational flexibility. | May allow for better adaptation to the binding site, but with a potential entropic penalty. |

These strategies are often guided by computational modeling to predict the binding modes of the new scaffolds. The success of scaffold hopping relies on the new scaffold's ability to mimic the key interactions of the original molecule with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine-Propanoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidine-propanoate derivatives, QSAR models can predict the activity of untested analogues, thereby prioritizing the synthesis of the most promising compounds.

Several QSAR studies have been conducted on various classes of pyrrolidine derivatives, providing insights that can be extrapolated to the pyrrolidine-propanoate series. nih.govnih.govresearchgate.net These studies typically involve the generation of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

Key Steps in QSAR Modeling for Pyrrolidine-Propanoate Derivatives:

Data Set Collection: A series of pyrrolidine-propanoate analogues with experimentally determined biological activities is required.

Molecular Descriptor Calculation: A wide range of descriptors is calculated for each molecule, including constitutional, topological, geometrical, and quantum chemical parameters.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net

Common QSAR Models and Findings for Pyrrolidine Derivatives:

| QSAR Model | Key Findings for Pyrrolidine Derivatives | Reference |

| CoMFA (Comparative Molecular Field Analysis) | Steric and electrostatic fields are crucial for activity. Favorable and unfavorable regions for substitution can be identified. | nih.govbohrium.comresearchgate.net |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and acceptor fields contribute to the model's predictive power. | nih.govbohrium.comresearchgate.net |

| HQSAR (Hologram QSAR) | Identifies key molecular fragments that are positively or negatively correlated with biological activity. | nih.govbohrium.comresearchgate.net |

| 3D-QSAR | Hydrogen bonding and electrostatic interactions are significant contributors to the inhibitory activity of pyrrolidine derivatives against targets like neuraminidase. nih.gov Steric and hydrophobic interactions play an important role in the activity of DPP IV inhibitors. researchgate.net |

For instance, a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors revealed that hydrogen bonds and electrostatic factors were highly influential in their inhibitory activity. nih.gov Another study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors using CoMFA, CoMSIA, and HQSAR models demonstrated good stability and predictability, allowing for the design of new, more potent compounds. nih.govbohrium.comresearchgate.net These findings suggest that for pyrrolidine-propanoate derivatives, modifications to the phenyl ring and the ester group that modulate electronic and steric properties would be critical for optimizing biological activity. The contour maps generated from these models can visually guide chemists in placing substituents in favorable positions and avoiding unfavorable ones.

Computational Chemistry and Molecular Modeling of Methyl 3 Phenyl 2 Pyrrolidin 1 Ylpropanoate and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and reactivity, offering a detailed picture of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on molecules with similar structural motifs, such as those containing phenyl and amino acid-like fragments, have been used to determine optimized geometry, vibrational frequencies, and electronic properties. For Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key electronic parameters.

These calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related compounds, DFT has been used to analyze how different substituents affect these frontier orbitals and, consequently, the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Total Energy | -850 Hartree |

Note: This data is illustrative and based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions. The MEP map is generated from the results of DFT calculations.

For Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The regions around the hydrogen atoms of the phenyl ring and the pyrrolidine (B122466) ring would exhibit positive potential (blue regions), making them potential sites for nucleophilic attack and hydrogen bond donation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its dynamic behavior when interacting with a biological target.

An MD simulation of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate would reveal its preferred conformations in different environments, such as in a vacuum or in a solvent like water. This is particularly important for a flexible molecule with multiple rotatable bonds. The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angles and the identification of stable conformers.

When studying the interaction of this compound with a potential protein target, MD simulations can elucidate the stability of the ligand-protein complex. By observing the changes in the protein's structure and the ligand's binding pose over time, researchers can assess the strength and nature of the interaction.

Molecular Docking Studies for Binding Affinity Prediction and Mode of Action Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of a ligand to the active site of a protein.

For Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, molecular docking studies could be performed against various biological targets to hypothesize its potential mechanism of action. The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

The results of a docking study would provide a binding score (e.g., in kcal/mol) and a detailed view of the interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies on similar pyrrolidine-containing compounds have identified key interactions with specific residues in target proteins.

Table 2: Hypothetical Molecular Docking Results for Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate with a Putative Target

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.2 | Tyr123, Leu45, Val67 | Hydrogen Bond, Hydrophobic |

| Hypothetical Receptor B | -7.5 | Phe234, Trp89, Ala101 | Pi-Pi Stacking, Hydrophobic |

Note: This data is for illustrative purposes to demonstrate the output of a molecular docking study.

De Novo Molecular Design Approaches Based on Pyrrolidine-Propanoate Scaffolds

De novo molecular design is a computational strategy used to generate novel molecular structures with desired properties. This approach can be particularly useful when a promising scaffold, such as the pyrrolidine-propanoate core, has been identified.

Starting with the basic structure of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, de novo design algorithms can explore a vast chemical space by adding, removing, or substituting functional groups. The goal is to generate new molecules that are predicted to have improved binding affinity, selectivity, or other desirable pharmacological properties. These algorithms often use the 3D structure of the target's binding site to guide the design process, ensuring that the newly designed molecules have a good geometric and chemical complementarity with the target.

The pyrrolidine ring, being a versatile and common scaffold in medicinal chemistry, offers numerous points for modification. By systematically exploring different substituents on the phenyl ring, the pyrrolidine ring, and modifications to the propanoate chain, computational chemists can generate a library of virtual compounds for further in silico screening and eventual synthesis.

Future Horizons: Emerging Research in Pyrrolidine-Propanoate Ester Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many biologically active molecules and natural products. When incorporated into a propanoate ester framework, specifically in compounds like Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, it gives rise to a chemical scaffold with significant potential in medicinal chemistry and beyond. As research progresses, several key avenues are emerging that promise to unlock the full potential of this versatile chemical class. These future directions focus on refining synthetic methods, exploring new biological applications, leveraging advanced screening technologies, and expanding into novel material and catalytic sciences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution of pyrrolidine with a methyl ester precursor. For example, a similar compound, Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate, is synthesized via alkylation under anhydrous conditions using a tertiary amine base (e.g., triethylamine) to deprotonate intermediates . Optimization may include adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time to minimize byproducts. Purification via flash chromatography or preparative HPLC is recommended, referencing protocols for structurally related esters .

Q. Which analytical techniques are most effective for characterizing Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, as validated for structurally related pyrrolidine derivatives .

- LC-MS : Electrospray ionization (ESI+) in positive ion mode provides accurate mass confirmation. For example, a similar compound (Ethyl 3-phenyl-2-piperidin-1-ylpropanoate) was analyzed using a Q-TOF MS system with a mass error < 2 ppm .

- NMR : ¹H and ¹³C NMR in CDCl₃ can resolve stereochemistry and confirm substitution patterns. Compare with reference spectra of analogous propanoate esters .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring degradation via HPLC. For example, Ethyl 3-phenyl-2-piperidin-1-ylpropanoate decomposes into CO₂, NOₓ, and aromatic byproducts under oxidative stress, suggesting similar pathways for the pyrrolidine analog . Include controls with inert gas (N₂) to isolate hydrolysis vs. oxidation mechanisms.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

- Methodological Answer : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis to induce asymmetry. For resolution, employ chiral HPLC columns (e.g., Chiralpak IA or IB) with heptane/ethanol gradients. Reference standards like Imp. A (EP) in propanoic acid derivatives (e.g., 66622-47-7) demonstrate baseline separation of enantiomers at 25°C . Validate purity via circular dichroism (CD) spectroscopy.

Q. What computational methods can predict the pharmacokinetic properties of Methyl 3-phenyl-2-pyrrolidin-1-ylpropanoate?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like neurotransmitter receptors, leveraging the pyrrolidine moiety’s structural similarity to piperidine-based ligands . Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and metabolic stability. Compare with experimental data from in vitro CYP450 assays.

Q. How do structural modifications (e.g., substituting pyrrolidine with piperidine) impact biological activity?

- Methodological Answer : Conduct comparative SAR studies using analogs like Ethyl 3-phenyl-2-piperidin-1-ylpropanoate . Test in vitro receptor binding assays (e.g., dopamine or serotonin receptors) to quantify IC₅₀ shifts. Molecular dynamics simulations (AMBER or GROMACS) can model conformational changes in receptor-ligand complexes.

Q. What are the critical impurities to monitor during synthesis, and how are they quantified?

- Methodological Answer : Key impurities include unreacted pyrrolidine, ester hydrolysis products (e.g., 3-phenyl-2-pyrrolidin-1-ylpropanoic acid), and alkylation byproducts. Use EP-grade reference standards (e.g., MM0002.13 for propanoic acid derivatives) for spiking experiments and HPLC-UV quantification at 220 nm . Limit of detection (LOD) should be ≤ 0.1% w/w.

Contradictions and Limitations

- Synthesis Efficiency : suggests alkylation as a primary route, but no data exists for pyrrolidine-specific reactivity. Piperidine analogs may require longer reaction times .

- Degradation Pathways : While Ethyl 3-phenyl-2-piperidin-1-ylpropanoate decomposes into NOₓ, the pyrrolidine analog’s nitrogen heterocycle may produce different intermediates (e.g., pyrrolidone derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.